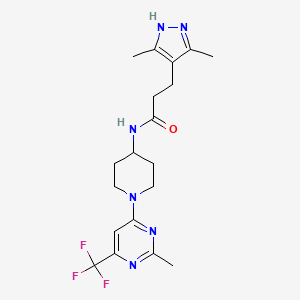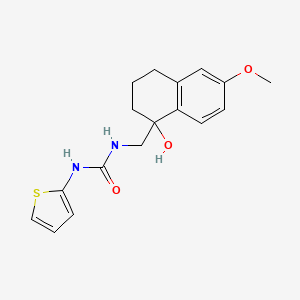
2-シアノ-3-(4-ニトロフェニル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(4-nitrophenyl)acrylamide is a synthetic compound belonging to the family of acrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group (–NO2) attached to an acrylamide backbone
科学的研究の応用
2-Cyano-3-(4-nitrophenyl)acrylamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Acrylamide derivatives, including 2-cyano-3-(4-nitrophenyl)acrylamide, have been reported to have potential biological activity and are used as precursors in many organic syntheses .
Mode of Action
It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .
Biochemical Pathways
Acrylamide derivatives are known to be involved in a variety of condensation and substitution reactions .
Result of Action
Acrylamide derivatives have been reported to have a relatively toxic effect toward certain species .
Action Environment
It is known that many acrylamide derivatives are used in various environmental conditions, including dry conditions .
生化学分析
Biochemical Properties
2-Cyano-3-(4-nitrophenyl)acrylamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant effect on liver and mucous secretion enzymatic biomarkers, such as transaminases enzymes (Alanine Aminotransferase and Aspartate Aminotransferase), Total Protein content, Acid Phosphatases, and Alkaline Phosphatase .
Cellular Effects
It has been observed to have a relatively toxic effect on certain species, such as the brown garden snail, Eobania vermiculata .
Molecular Mechanism
It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitrophenyl)acrylamide typically involves the reaction of cyanoacetic acid hydrazide with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3-(4-nitrophenyl)acrylamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
2-Cyano-3-(4-nitrophenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the cyano and nitro groups under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Amine Derivatives: Reduction of the cyano group yields primary amines.
Substituted Acrylamides: Nucleophilic substitution reactions yield various substituted acrylamides.
類似化合物との比較
Similar Compounds
2-Cyano-3-(4-cyanophenyl)acrylamide: Similar in structure but with a cyano group instead of a nitro group.
2-Cyano-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group.
2-Cyano-3-(4-aminophenyl)acrylamide: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyano-3-(4-nitrophenyl)acrylamide is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
特性
CAS番号 |
55629-54-4 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC名 |
(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5- |
InChIキー |
VIDRAZPPCGWQKU-YVMONPNESA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |
異性体SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

